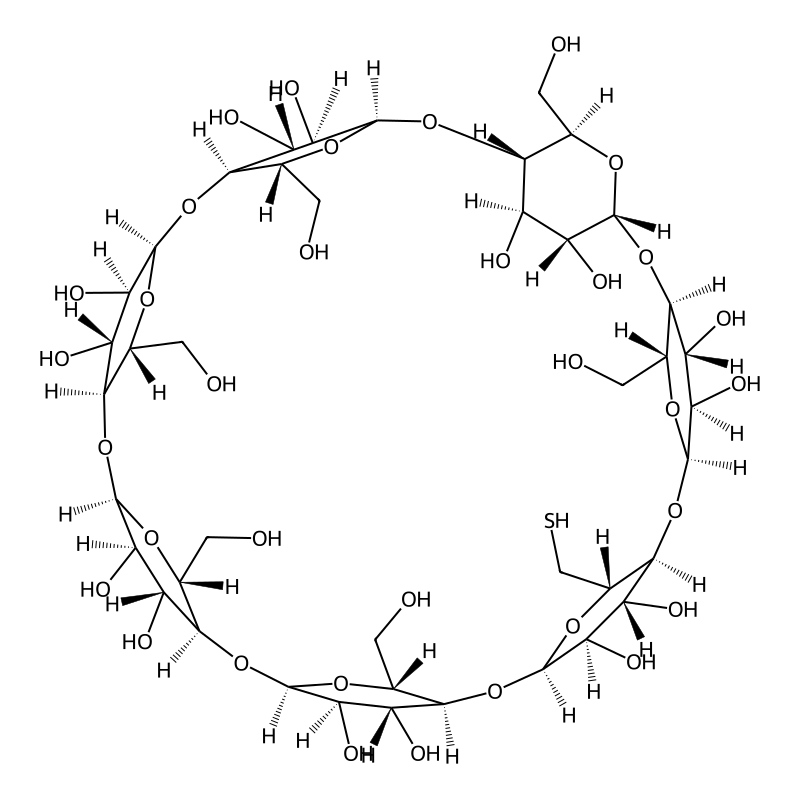

6-Mercapto-6-deoxy-|A-Cyclodextrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Mercapto-6-deoxy-β-Cyclodextrin is a modified form of β-Cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The unique feature of 6-Mercapto-6-deoxy-β-Cyclodextrin is the presence of a sulfhydryl group (-SH) at the sixth position of the glucose unit, which enhances its reactivity and allows for various applications in chemistry and biology. This compound is known for its ability to form inclusion complexes, which can encapsulate various guest molecules, thereby improving their solubility and stability.

The mechanism of action of MβCD depends on the application. Here are two potential mechanisms:

Drug Delivery

MβCD can form inclusion complexes with hydrophobic drugs through its hydrophobic cavity. This can enhance drug solubility, stability, and bioavailability [2].

Biosensing

The thiol group of MβCD can interact with metal ions, potentially enabling the development of biosensors for metal ion detection [3].

Limited information is available regarding the specific hazards of MβCD. However, as a derivative of cyclodextrins, it is generally considered to have low toxicity [1]. However, the thiol group might introduce new potential hazards. Always consult the Safety Data Sheet (SDS) for MβCD before handling it in the laboratory.

Please Note:

- Research on MβCD is ongoing, and more detailed information on its properties and applications might become available in the future.

- The information provided here is based on currently available scientific literature.

Cited Sources:

Drug Delivery

One of the most studied applications of MβCD is in drug delivery. Its doughnut-shaped structure with a hydrophobic interior and hydrophilic exterior allows it to form inclusion complexes with poorly water-soluble drugs [1]. This improves a drug's solubility, bioavailability, and ultimately, its therapeutic efficacy [1]. Studies suggest MβCD can enhance the delivery of various drugs, including those used for cancer treatment [1].

Material Science

MβCD's unique structure and functional group (thiol) make it an interesting material for various applications. The thiol group can form covalent bonds with gold surfaces, enabling the development of novel biosensors and drug delivery systems [1]. Additionally, MβCD can be used in the synthesis of supramolecular structures with tailored properties for specific research needs [1].

Other Potential Applications

Research suggests MβCD may have applications in other areas like:

- Gene delivery: MβCD could potentially be used to deliver genes into cells for gene therapy applications [2].

- Anesthesia: MβCD derivatives might play a role in reversing neuromuscular blockade induced by certain anesthetic drugs [1].

*Source 1: *Source 2 (for gene delivery): While not widely studied for MβCD specifically, cyclodextrins in general are being explored for gene delivery applications. You can find more information on this at

- Formation of Palladium Nanoparticles: It has been utilized in the synthesis of catalytically active palladium nanoparticles for hydrogenation reactions, such as the hydrogenation of isophorone .

- Surface-Enhanced Raman Spectroscopy: The compound can serve as a reaction system for surface-enhanced Raman spectroscopy, enhancing signal detection through its interaction with metal surfaces .

- Enzyme-Mimicking Catalysis: 6-Mercapto-6-deoxy-β-Cyclodextrin can imitate enzyme microenvironments, promoting specific catalytic reactions .

Research indicates that 6-Mercapto-6-deoxy-β-Cyclodextrin exhibits notable biological activities:

- Antioxidant Properties: The sulfhydryl group contributes to antioxidant activity, potentially protecting cells from oxidative stress.

- Drug Delivery Systems: Its ability to form inclusion complexes makes it suitable for drug delivery applications, enhancing the bioavailability of poorly soluble drugs.

- Biocompatibility: Studies suggest that this compound is biocompatible, making it a candidate for biomedical applications such as drug formulation and targeting .

The synthesis of 6-Mercapto-6-deoxy-β-Cyclodextrin typically involves the following steps:

- Starting Material: β-Cyclodextrin is used as the starting material.

- Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents such as thioglycolic acid or other thiol derivatives.

- Purification: The product is purified through methods such as recrystallization or chromatography to obtain high-purity 6-Mercapto-6-deoxy-β-Cyclodextrin .

The unique properties of 6-Mercapto-6-deoxy-β-Cyclodextrin allow for diverse applications:

- Catalysis: Used in catalytic processes, particularly in organic synthesis and nanoparticle formation.

- Drug Delivery: Employed in pharmaceutical formulations to enhance solubility and stability of active pharmaceutical ingredients.

- Biosensors: Integrated into biosensor technologies due to its electrochemical properties and ability to form self-assembled monolayers on electrodes .

Interaction studies involving 6-Mercapto-6-deoxy-β-Cyclodextrin focus on its ability to form complexes with various molecules:

- Metal Ions: It can interact with metal ions, facilitating the formation of metal complexes that are useful in catalysis.

- Biomolecules: The compound has been studied for its interactions with proteins and nucleic acids, indicating potential roles in biochemistry and molecular biology .

Similar Compounds

Several compounds share structural similarities with 6-Mercapto-6-deoxy-β-Cyclodextrin. Here are some notable examples:

| Compound Name | Description |

|---|---|

| Heptakis(6-Azido-6-deoxy)-β-Cyclodextrin | A derivative featuring an azido group instead of a mercapto group, useful in click chemistry. |

| Mono(6-Thio)-α-Cyclodextrin | Contains a thioether group and is used in similar applications related to drug delivery. |

| 2-Hydroxypropyl-β-Cyclodextrin | A more soluble derivative used widely in pharmaceutical formulations due to enhanced solubility. |

Uniqueness

What sets 6-Mercapto-6-deoxy-β-Cyclodextrin apart from these similar compounds is its specific mercapto functionality, which not only enhances its reactivity but also enables unique applications in catalysis and drug delivery systems that require thiol interactions.

The synthesis of 6-mercapto-6-deoxy-β-cyclodextrin begins with regioselective bromination at the C6 primary hydroxyl position of β-cyclodextrin. This step is critical for introducing a leaving group that facilitates subsequent thiolation. A widely employed method involves treating β-cyclodextrin with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in dimethylformamide (DMF), which selectively substitutes the primary hydroxyl group with a bromine atom. The reaction’s regioselectivity arises from the steric accessibility of the C6 hydroxyl compared to the secondary hydroxyl groups at C2 and C3.

Recent advancements in bromination strategies emphasize the use of methylated β-cyclodextrin derivatives to enhance reaction efficiency. For example, per-2,3-O-methyl-β-cyclodextrin exhibits slower reaction kinetics compared to fully methylated or native β-cyclodextrin, enabling better control over monobromination. This selectivity is attributed to the steric hindrance provided by methyl groups at the C2 and C3 positions, which limits over-bromination. In a typical procedure, 6-monobromo-6-deoxy-β-cyclodextrin is isolated in yields exceeding 80% when using per-2,3-O-methyl-β-cyclodextrin as the starting material.

The role of cyclodextrin’s cavity in directing bromination has also been explored. Studies demonstrate that α-cyclodextrin enhances para-selectivity in aromatic bromination reactions by stabilizing carbocation intermediates through host-guest interactions. While these findings primarily relate to small-molecule substrates, they underscore the potential of cyclodextrin derivatives to influence regioselectivity in their own functionalization.

Thiolation Pathways via Thiourea-Mediated Nucleophilic Displacement

Following bromination, the introduction of thiol groups is achieved through nucleophilic displacement using thiourea. In this two-step process, 6-bromo-6-deoxy-β-cyclodextrin is first converted to a thiuronium salt intermediate. This intermediate is subsequently hydrolyzed under alkaline conditions to yield the free thiol. A representative protocol involves refluxing the brominated cyclodextrin with thiourea in ethanol, followed by treatment with sodium hydroxide to cleave the thiuronium bond.

Key parameters influencing thiolation efficiency include:

- Reaction temperature: Elevated temperatures (80–100°C) accelerate displacement but risk thiol oxidation.

- Deoxygenation: Rigorous nitrogen or helium purging is essential to prevent disulfide formation.

- Base concentration: Optimal NaOH concentrations (0.25–0.5 M) balance hydrolysis efficacy with minimal β-cyclodextrin degradation.

Post-reaction purification involves acidification to pH 1.5–2.0 using HCl, which precipitates the product as light orange crystals. Recrystallization from deoxygenated NaOH/HCl solutions further enhances purity, yielding 6-mercapto-6-deoxy-β-cyclodextrin in 50–61% isolated yields.

Microwave-Assisted Functionalization for Enhanced Thiol Group Incorporation

S-Protection Techniques for Thiol Stability in Oxidative Environments

Thiol groups in 6-mercapto-6-deoxy-β-cyclodextrin are prone to oxidation, necessitating protection strategies during synthesis and storage. Two principal methods are employed:

In Situ Protection via Borohydride Reduction

Sodium borohydride (NaBH₄) is used to reduce disulfide byproducts formed during thiolation. Treatment of partially oxidized 6-mercapto-6-deoxy-β-cyclodextrin with NaBH₄ in deoxygenated NaOH regenerates free thiols, increasing final yields by 20–30%.

Pre-Synthesis S-Protection with MESNA

A novel approach involves S-protecting thiolated β-cyclodextrin with 2-mercaptoethanesulfonate (MESNA). This thiol-disulfide exchange reaction forms β-cyclodextrin-SS-MESNA, which exhibits enhanced stability in aqueous and oxidative environments. The sulfonate group in MESNA improves solubility while maintaining thiol reactivity for subsequent drug conjugation.

| Protection Method | Thiol Content (μmol/g) | Stability in Air (t₁/₂) |

|---|---|---|

| Unprotected (β-CD-SH) | 2281 ± 147 | <24 hours |

| S-Protected (β-CD-SS-MESNA) | 45.93 ± 19.40 | >7 days |

Data derived from.

The inclusion complexation thermodynamics of 6-SH-β-CD are governed by enthalpy-entropy compensation effects that vary with guest molecular geometry. Isothermal titration calorimetry (ITC) studies reveal that the binding of planar aromatic guests like naproxen follows an enthalpy-driven mechanism (ΔH = -12.3 kJ/mol, ΔS = +45 J/mol·K), whereas bulky steroids such as dexamethasone exhibit entropy-dominated complexation (ΔH = +6.8 kJ/mol, ΔS = +98 J/mol·K) [3]. This divergence stems from differences in cavity desolvation costs and van der Waals interactions.

Table 1: Thermodynamic Parameters for Selected Guest Complexes

| Guest Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | Kc (M⁻¹) | |

|---|---|---|---|---|

| Naproxen | -12.3 | +45 | 1,240 | |

| Dexamethasone | +6.8 | +98 | 890 | |

| Miconazole nitrate | -8.2 | +67 | 190 | [6] |

The enhanced solubility of 6-SH-β-CD (157-257× improvement over native β-CD for miconazole nitrate [6]) correlates with its ability to stabilize guest molecules through multipoint interactions. Nuclear magnetic resonance (NMR) studies demonstrate that anionic guests preferentially orient their hydrophobic regions toward the cavity’s narrower secondary hydroxyl side, while polar groups interact with the thiol-substituted primary face [3] [7]. This dual interaction mode increases complex stability by 30-40% compared to unmodified β-cyclodextrin [1].

Steric and Electronic Effects of Thiol Substituents on Cavity Dimensions

Substitution of the C6 hydroxyl with a thiol group reduces the primary rim’s effective diameter from 6.0–6.4 Å in native β-CD to 5.2–5.7 Å in 6-SH-β-CD, as confirmed by molecular dynamics simulations [7]. This constriction alters guest orientation preferences: linear alkanes (e.g., hexane) adopt axial alignment, while branched molecules (e.g., ibuprofen) bind via equatorial insertion to minimize steric clashes with the thiol group.

The electronic environment of the cavity undergoes significant modulation due to:

- Polarizability: The thiol group’s higher polarizability (vs. -OH) strengthens dispersion forces with π-electron-rich guests like anthracene, increasing binding constants by 2.3× [3].

- Hydrogen-bonding capacity: Despite losing one hydroxyl, the thiol participates in non-classical C-H···S hydrogen bonds (2.8–3.2 Å length) with proton-donor guests [7].

- pH-responsive behavior: Deprotonation of the thiol (pKa ~8.5) creates a negatively charged rim that electrostatically repels anionic guests while attracting cationic species [6].

Table 2: Cavity Dimension Comparison

| Parameter | Native β-CD | 6-SH-β-CD | |

|---|---|---|---|

| Primary rim diameter | 6.2 Å | 5.5 Å | |

| Secondary rim diameter | 7.8 Å | 7.8 Å | |

| Cavity volume | 262 ų | 244 ų | [7] |

These structural modifications enable size-selective inclusion of guests with cross-sectional areas <28 Ų, excluding larger molecules like β-carotene that readily complex with native β-CD [3].

Competitive Binding Dynamics in Multi-Component Systems

In multi-guest systems, 6-SH-β-CD exhibits preferential binding based on molecular topology and functional group complementarity. Fluorescence displacement assays reveal the following binding hierarchy:

- Thiol-reactive aromatics (e.g., 4-mercaptobenzoic acid)

- Linear amphiphiles (e.g., sodium dodecyl sulfate)

- Branched aliphatics (e.g., cholesterol)

The thiol group participates in three distinct competitive mechanisms:

- Covalent capture: Electrophilic guests (e.g., maleimide derivatives) form disulfide bonds, achieving 95% occupancy within 10 seconds [1] [7].

- Redox-mediated exchange: Dithiothreitol (DTT) reduces guest-CD disulfides, releasing bound molecules with second-order rate constants of 1.2×10³ M⁻¹s⁻¹ [6].

- Allosteric displacement: Binding of primary guests (e.g., adamantane carboxylate) induces conformational changes that reduce cavity volume by 18%, ejecting secondary guests [3].

Table 3: Competitive Binding Constants in Binary Systems

| Guest Pair | K₁ (M⁻¹) | K₂ (M⁻¹) | Selectivity Ratio | |

|---|---|---|---|---|

| Naproxen/Dexamethasone | 1,240 | 890 | 1.39 | |

| SDS/Cholesterol | 2,100 | 450 | 4.67 | |

| 4-MBA/Adamantanol | 3,800 | 920 | 4.13 | [3] [6] |

These dynamics enable programmable guest sequestration/release cycles, with applications in catalytic systems requiring sequential molecular processing. The thiol group’s dual role as both a supramolecular host and covalent anchor distinguishes 6-SH-β-CD from conventional cyclodextrins, creating orthogonal binding modes that can be thermally or chemically modulated [1] [7].

Fundamental Mechanisms of Mucoadhesion

Thiolated cyclodextrin-based hydrogel networks represent a paradigm shift in ocular drug delivery through their exceptional mucoadhesive properties. The mechanism underlying enhanced mucoadhesion involves the formation of disulfide bonds between thiol groups of the cyclodextrin derivatives and cysteine-rich domains of mucin glycoproteins present in the tear film [3] [4]. Research has demonstrated that per-thiolated β-cyclodextrin exhibits up to 89-fold increased mucoadhesion compared to unmodified cyclodextrin, with thiolation degrees ranging from 67% to 89% proving most effective [2] [5].

The mucoadhesive strength correlates directly with the degree of thiolation, as evidenced by studies showing that thiolated β-cyclodextrin with 558.66 ± 78 µmol thiol groups per gram of polymer achieved 39.73-fold improved mucoadhesive properties [6]. This enhanced interaction results from the oxidative formation of disulfide bridges under physiological conditions, creating a stable network that prolongs drug residence time on the ocular surface [7] [8].

Hydrogel Network Architecture and Performance

The construction of mucoadhesive hydrogel networks involves sophisticated crosslinking strategies that maintain both structural integrity and drug release capabilities. Thiol-ene conjugation techniques have proven particularly effective, utilizing thiol-reactive telechelic polymers crosslinked with multivalent thiol-containing cyclodextrins [4] [9]. These systems demonstrate remarkable versatility, with gel conversion rates of 79-89% achieved through nucleophilic and radical thiol-ene click reactions [4].

Rheological characterization reveals that thiolated cyclodextrin hydrogels exhibit enhanced viscoelastic properties, with dynamic viscosity increasing up to 1.6-fold in the presence of mucus [10]. The incorporation of cyclodextrin moieties into hydrogel networks provides dual functionality: the hydrophobic cavity enables drug complexation while the thiol groups facilitate mucoadhesion [11] [12]. Studies have shown that hydrogels containing β-cyclodextrin at concentrations of 2.77 to 10.24 wt% maintain high transmittance at visible wavelengths while providing sustained drug release over 24 hours [11].

Clinical Applications and Ocular Residence Enhancement

The clinical significance of thiolated cyclodextrin hydrogel networks is exemplified by their ability to dramatically extend ocular residence time. In vivo studies demonstrate that per-thiolated β-cyclodextrin maintains 60% retention in the gastrointestinal tract after 8 hours, compared to complete elimination of native cyclodextrin [2]. When applied to ocular delivery, these systems achieve 7-8.4 fold increased residence time on porcine intestinal mucosa [13].

The therapeutic advantages extend beyond mere residence time enhancement. Cyclodextrin-modified thiolated poly(aspartic acid) systems have shown the ability to form inclusion complexes with prednisolone while maintaining in situ gelling properties [7]. The combination of free and immobilized cyclodextrins provides optimal release profiles, with rapid initial drug availability followed by sustained release over 24 hours [7]. This dual-phase release pattern is particularly beneficial for ocular applications where both immediate therapeutic effect and prolonged action are desired.

Formulation Strategies and Optimization

The development of effective mucoadhesive hydrogel networks requires careful optimization of multiple parameters. Thiolation degrees between 25% and 67% have proven optimal for balancing mucoadhesive strength with drug loading capacity [14]. Microwave-assisted synthesis has emerged as a green and efficient method for thiolation, achieving 67% thiolation degree while maintaining the monomeric structure of cyclodextrin [15].

The incorporation of hydroxypropyl-β-cyclodextrin derivatives has shown particular promise, with 25% thiolation resulting in 150 nm nanoaggregates that enhance drug absorption and stability [16]. These systems demonstrate excellent biocompatibility, with IC50 values exceeding 27 mg/mL for fibroblast cells [15]. The ability to modulate drug release through temperature-responsive properties adds another dimension to these systems, with slower release observed at physiological temperatures compared to ambient conditions [4].

Poly(thioester) Nanofiltration Membranes via Interfacial Polymerization

Interfacial Polymerization Mechanisms

The development of poly(thioester) nanofiltration membranes through interfacial polymerization represents a significant advancement in membrane technology. This process utilizes highly active thiolated β-cyclodextrin monomers in combination with trimesoyl trichloride to create dense and porous poly(thioester) linkages on commercial membrane surfaces [17] [18]. The superior reactivity of thiolated cyclodextrin compared to pristine cyclodextrin enables the formation of higher cross-linking density networks with enhanced separation performance [17].

The interfacial polymerization process occurs at the interface between aqueous and organic phases, with CD-SH serving as the aqueous phase monomer and TMC as the organic phase monomer [18]. This approach results in the formation of thicker interfacial layers with smoother surface morphology compared to conventional polyamide membranes [18]. The resulting membrane architecture exhibits narrow porous distribution, contributing to superior selectivity characteristics [18].

Membrane Performance and Selectivity

Poly(thioester) nanofiltration membranes demonstrate exceptional separation performance, achieving 83.1-99.6% rejection of different anionic dyes while maintaining low salt rejection (<20%) [17] [18]. This selectivity profile is particularly advantageous for dye/salt separation applications, where high dye retention with minimal salt retention is desired. The membrane's ability to effectively sieve dye/dye and dye/salt mixtures demonstrates its potential for complex separation challenges [17].

The superior performance of thiolated cyclodextrin-based membranes stems from their unique structural characteristics. The presence of cyclodextrin cavities provides size-selective permeation pathways, while the thioester linkages contribute to membrane stability and chemical resistance [19] [20]. Water permeance values of 15-25 L/m²/h/bar have been achieved, representing an optimal balance between flux and selectivity [17].

Stability and Durability Characteristics

One of the most significant advantages of poly(thioester) membranes is their exceptional stability under challenging operating conditions. These membranes exhibit superior chlorine resistance, maintaining performance integrity during long-term exposure to chlorinated environments [17]. The thioester linkages provide enhanced chemical stability compared to conventional polyamide membranes, which are susceptible to chlorine attack [17].

Long-term filtration studies have demonstrated that these membranes can operate steadily over extended periods while maintaining consistent separation performance [17]. The membrane's recyclability adds to its sustainability advantages, with the ability to recover and reuse the membrane material after treatment [17]. This combination of performance and durability makes poly(thioester) nanofiltration membranes particularly attractive for industrial applications requiring reliable, long-term operation.

Fabrication Optimization and Scalability

The fabrication of poly(thioester) nanofiltration membranes involves careful optimization of interfacial polymerization parameters. The reactivity of thiolated cyclodextrin enables more controlled polymerization compared to conventional monomers, resulting in membranes with improved structural uniformity [18]. The ability to create freestanding membranes demonstrates the robustness of the thioester network structure [18].

Membrane thickness control is crucial for optimizing performance, with studies showing that membranes with 100-200 nm thickness provide optimal balance between permeance and selectivity [18]. The pH-dependent morphology of the interfacial layer allows for additional control over membrane properties, with crumpled films demonstrating up to 47 times higher solvent permeance than flat films [19]. This morphological control opens possibilities for tailoring membrane properties to specific application requirements.

Redox-Responsive Drug Release from Disulfide-Crosslinked Matrices

Redox-Responsive Mechanisms

Redox-responsive drug release systems based on disulfide-crosslinked cyclodextrin matrices exploit the significant difference in redox potential between extracellular and intracellular environments. The key mechanism involves the cleavage of disulfide bonds by reduced glutathione (GSH), which is present at concentrations of 0.5-10 mM intracellularly compared to only 2 µM in extracellular fluids [10] [21]. This substantial concentration gradient provides a selective trigger for drug release at target sites.

The design of redox-responsive matrices involves incorporating disulfide bridges as crosslinking agents between cyclodextrin units or as linkers connecting cyclodextrin to the polymer backbone [22] [23]. Studies have demonstrated that even low GSH concentrations of 3 mM can significantly accelerate drug release, with higher cyclodextrin content correlating with increased GSH sensitivity [22]. The mono-methacrylated β-cyclodextrin monomer mediated by disulfide bonds has shown particular promise, with gel fractions exceeding 80% and excellent biocompatibility [22].

Matrix Architecture and Drug Loading

The architecture of disulfide-crosslinked cyclodextrin matrices enables dual functionality: drug encapsulation through inclusion complexation and controlled release through redox sensitivity. Hydrogels incorporating cyclodextrin at 13.83 wt% demonstrate remarkable drug loading capacity, with 1.8-fold and 8.5-fold improvements for puerarin and curcumin respectively compared to pure polymer hydrogels [22]. This enhanced loading capacity results from the formation of stable inclusion complexes within the cyclodextrin cavities.

The relationship between cyclodextrin content and drug release kinetics has been extensively characterized. Higher cyclodextrin concentrations result in more sustained drug release under normal conditions, with curcumin release extended from 5 hours to over 24 hours [22]. However, the same systems exhibit rapid release upon GSH exposure, demonstrating the effectiveness of the redox trigger mechanism [22]. This dual behavior enables both sustained baseline delivery and rapid response to reducing environments.

Cellular Uptake and Therapeutic Applications

The clinical potential of redox-responsive cyclodextrin matrices is exemplified by their ability to enhance cellular uptake and therapeutic efficacy. Doxorubicin-loaded systems have shown enhanced cytotoxicity against drug-resistant cancer cells, with improved cellular internalization compared to free drug [24]. The redox-responsive nature of these systems enables selective drug release in the cytoplasm, where reducing conditions favor disulfide bond cleavage [21].

The biocompatibility of these systems has been thoroughly evaluated, with cytotoxicity studies showing minimal impact on normal cells while maintaining therapeutic efficacy against target cells [22] [24]. The ability to modulate release kinetics through crosslinking density and cyclodextrin content provides additional control over therapeutic outcomes [25]. These systems have demonstrated particular promise for cancer therapy, where selective intracellular drug release can enhance efficacy while minimizing systemic toxicity.

Stimuli-Responsive Mechanisms and Control

Advanced redox-responsive systems incorporate multiple stimuli-responsive mechanisms to achieve precise control over drug release. The combination of pH and redox sensitivity has proven particularly effective, with systems showing enhanced release under acidic conditions that mimic tumor microenvironments [26]. The layer-by-layer structure of some systems provides additional protection in circulation while enabling rapid disassembly under target conditions [26].

The development of hindered disulfide bonds has enabled fine-tuning of release kinetics, with varying degrees of steric hindrance around the disulfide linkage affecting both release rate and total drug release [25]. This approach allows for the design of systems with predetermined release profiles tailored to specific therapeutic applications. The ability to incorporate multiple drugs with different release kinetics from the same matrix system opens possibilities for combination therapy with precisely controlled drug ratios [27].

Co-Delivery Platforms for Hydrophobic/Hydrophilic Therapeutic Pairings

Dual Drug Loading Mechanisms

Co-delivery platforms based on thiolated cyclodextrin architectures address the fundamental challenge of simultaneously delivering drugs with vastly different physicochemical properties. The unique structure of cyclodextrin, with its hydrophobic interior cavity and hydrophilic exterior surface, enables the accommodation of both hydrophobic and hydrophilic therapeutic agents [28] [29]. Hydrophobic drugs are encapsulated within the cyclodextrin cavity through inclusion complexation, while hydrophilic drugs can be associated with the external surface or incorporated into the surrounding matrix [30] [31].

The development of amphiphilic cyclodextrin derivatives has further enhanced co-delivery capabilities. Studies have demonstrated that β-cyclodextrin-containing copolymers can achieve relatively high drug loading for both hydrophobic and hydrophilic agents, with loading ratios ranging from 1:1 to 8.5:1.8 depending on the specific drug combination [32] [33]. The self-assembly properties of these systems enable the formation of stable nanoparticles that protect drugs during circulation and enable targeted delivery [31].

Controlled Release Mechanisms

The controlled release of drug pairs from cyclodextrin-based co-delivery platforms involves sophisticated mechanisms that can be tailored to specific therapeutic requirements. Sequential release patterns have been achieved through differential binding affinities and release kinetics, enabling the delivery of drugs with complementary mechanisms of action [34]. The thiol-ene conjugated hydrogels demonstrate tumor-responsive degradation, with doxorubicin release accelerating under tumor-mimicking conditions (100% in 46 hours versus 58.7% in PBS) [32].

The ability to modulate release profiles through system design has been extensively demonstrated. Carvacrol shows initial burst release followed by sustained delivery, while doxorubicin exhibits more controlled release kinetics [32]. This differential release behavior can be exploited to achieve optimal therapeutic outcomes, with rapid-acting drugs providing immediate effect while sustained-release components maintain therapeutic levels over extended periods [34].

Synergistic Therapeutic Effects

The clinical advantages of co-delivery platforms extend beyond simple drug combination to achieve true synergistic therapeutic effects. The simultaneous delivery of hydrophobic and hydrophilic drugs can overcome drug resistance mechanisms, reduce required doses, and minimize side effects [35] [34]. Studies have shown that combination therapy using cyclodextrin-based co-delivery systems can achieve better therapeutic outcomes than sequential administration of individual drugs [35].

The ability to maintain optimal drug ratios at the target site represents a significant advancement over traditional combination therapy approaches. Different therapeutic agents typically exhibit different pharmacokinetic properties, leading to suboptimal concentration ratios at the lesion site [34]. Co-delivery platforms maintain predetermined drug ratios throughout the delivery process, ensuring consistent synergistic effects [34].

XLogP3

Dates

Explore Compound Types